(3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide

Chiral recognition Stereochemistry Enantiomeric purity

(3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide (CAS 1567878-34-5) is a chiral β-amino amide building block featuring a 6-methyl-substituted pyridine ring at the β-carbon and a primary amide terminus. With a molecular formula of C₉H₁₃N₃O and molecular weight of 179.22 g/mol, it belongs to the 3-aminopyridine-derived amide class that has been validated in fragment-based design of NAMPT inhibitors and explored across multiple patent families, including CCR3 receptor ligands and TAM family kinase inhibitors.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B13304697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(CC(=O)N)N
InChIInChI=1S/C9H13N3O/c1-6-2-3-7(5-12-6)8(10)4-9(11)13/h2-3,5,8H,4,10H2,1H3,(H2,11,13)/t8-/m1/s1
InChIKeySMQRWRBQTGXBEQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide Is Sourced for Chiral Amide-Based Drug Discovery Programs


(3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide (CAS 1567878-34-5) is a chiral β-amino amide building block featuring a 6-methyl-substituted pyridine ring at the β-carbon and a primary amide terminus . With a molecular formula of C₉H₁₃N₃O and molecular weight of 179.22 g/mol, it belongs to the 3-aminopyridine-derived amide class that has been validated in fragment-based design of NAMPT inhibitors and explored across multiple patent families, including CCR3 receptor ligands and TAM family kinase inhibitors [1][2][3]. Its defined (R) absolute configuration distinguishes it from the racemate and (S)-enantiomer, making it a procurement-relevant choice when stereochemical fidelity is required for structure-activity relationship studies.

Why Generic 3-Aminopyridine Amides Cannot Substitute (3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide in Stereochemically Sensitive Applications


Simple substitution of (3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide with its racemate, (S)-enantiomer, or des-methyl analog introduces uncontrolled variables that can confound structure-activity relationships. The (R) absolute configuration at the β-carbon amine is a critical determinant of chiral recognition in enzyme active sites and receptor binding pockets; the (S)-enantiomer (CAS 1568076-54-9) may exhibit different binding geometry, potency, or selectivity profiles . Additionally, the 6-methyl group on the pyridine ring modulates both steric bulk and electron density compared to the unsubstituted 3-amino-3-(pyridin-3-yl)propanamide (CAS 771528-90-6, MW 165.19), which lacks this substituent . In fragment-based NAMPT inhibitor programs, even minor structural modifications to the 3-aminopyridine amide scaffold resulted in significant differences in biochemical IC₅₀ values and cellular antiproliferative activity, demonstrating that general class membership does not guarantee functional equivalence [1].

Quantitative Differentiation Evidence for (3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide Against Closest Analogs


Enantiomeric Identity: (R)-Configuration vs. Racemic Mixture and (S)-Enantiomer

The (3R)-enantiomer (CAS 1567878-34-5) possesses the absolute (R) configuration at the β-amino carbon, a stereocenter that is typically critical for target engagement in chiral biological systems. The racemic mixture (CAS 1566331-31-4) and the (3S)-enantiomer (CAS 1568076-54-9) are distinct chemical entities that may exhibit divergent binding affinities, metabolic stabilities, and off-target profiles . In the 3-aminopyridine amide class, enantiomeric pairs have been shown to exhibit differential NAMPT biochemical inhibition, as observed with related chiral amides in the Dragovich 2014 study where structurally analogous compounds 51 and 63 displayed IC₅₀ values of 19 nM and 15 nM respectively, differing by ~21% despite sharing the same core scaffold [1]. While direct enantiomer-specific binding data for this exact compound is not publicly available, the principle of stereochemical differentiation is a well-established factor in medicinal chemistry procurement decisions that cannot be mitigated by using racemic material.

Chiral recognition Stereochemistry Enantiomeric purity

6-Methyl Substituent: Steric and Electronic Differentiation from Des-Methyl Analog

The 6-methyl group on the pyridine ring of (3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide (MW 179.22, C₉H₁₃N₃O) provides measurable steric and electronic differentiation from the des-methyl analog 3-amino-3-(pyridin-3-yl)propanamide (CAS 771528-90-6, MW 165.19, C₈H₁₁N₃O) . The methyl substituent increases molecular weight by 14.03 g/mol (~8.5% increase) and adds one additional rotatable bond, altering conformational flexibility. In N-(6-methylpyridin-yl)-substituted aryl amide series evaluated as mGluR5 antagonists, the 6-methyl group was shown to be a critical determinant of receptor binding affinity, with its removal or repositioning resulting in substantial loss of potency in multiple amide-based series [1]. The electron-donating methyl group also modulates the pKa of the pyridine nitrogen, affecting hydrogen-bonding capacity and protonation state at physiological pH compared to the unsubstituted pyridine analog.

Steric effects Electronic effects Pyridine substitution

Primary Amide Functionality: Differentiation from Carboxylic Acid Analog in Hydrogen-Bonding Capacity

(3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide bears a primary amide (-CONH₂) terminus, distinguishing it from the corresponding carboxylic acid, (3R)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid (CAS 252989-81-4) . The primary amide provides two hydrogen-bond donors (NH₂ of amide) and one hydrogen-bond acceptor (C=O), compared to the carboxylic acid which offers one donor (OH) and two acceptors (C=O and C-O⁻ depending on ionization state) under physiological conditions. This difference in hydrogen-bond donor/acceptor count and geometry directly impacts molecular recognition, as crystallographic evidence from 3-aminopyridine-derived NAMPT inhibitor complexes shows the amide moiety engages in specific hydrogen-bond networks within the enzyme active site [1]. The amide also exhibits greater metabolic stability than the corresponding carboxylic acid, which is susceptible to glucuronidation and other Phase II conjugative metabolism.

Hydrogen bonding Amide functionality Drug-likeness

Class-Level NAMPT Biochemical Inhibition Potency of 3-Aminopyridine Amide Scaffold

The 3-aminopyridine-derived amide class to which (3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide belongs has been validated as a NAMPT inhibitor scaffold through fragment-based design. In the foundational study by Dragovich et al. (2014), two optimized 3-aminopyridine amide compounds (51 and 63) demonstrated potent NAMPT biochemical inhibition with IC₅₀ values of 19 nM and 15 nM, respectively, and antiproliferative activity in A2780 ovarian cancer cells with IC₅₀ values of 121 nM and 99 nM [1]. This scaffold is structurally distinct from other known anti-NAMPT chemotypes such as benzothiophene amides and cyanoguanidine-containing inhibitors, offering a differentiated starting point for medicinal chemistry optimization [1]. The primary amide and 3-aminopyridine core are essential pharmacophoric elements present in the target compound, positioning it as a potential fragment or intermediate for NAMPT inhibitor development.

NAMPT inhibition Fragment-based drug design Cancer metabolism

Vendor-Supplied Purity Specifications: Chiral Building Block Quality Control

Commercially available (3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide is supplied at a minimum purity specification of 95% from multiple vendors including AKSci (catalog 2971EE, CAS 1567878-34-5) and Leyan (catalog 2089756) . This purity level is suitable for use as a synthetic intermediate or building block in medicinal chemistry programs. The (S)-enantiomer is separately cataloged (CAS 1568076-54-9), and the racemic mixture (CAS 1566331-31-4) is available at a similar 95% purity specification, providing researchers with defined stereochemical options . Long-term storage recommendations (cool, dry place) are specified by vendors, indicating that the compound is stable under standard laboratory storage conditions.

Chemical purity Quality control Procurement specification

Defined Application Scenarios Where (3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide Provides Procurement-Relevant Advantages


Fragment-Based and Structure-Guided NAMPT Inhibitor Lead Generation

The 3-aminopyridine amide scaffold represented by (3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide is a validated starting point for NAMPT inhibitor design, with optimized analogs achieving biochemical IC₅₀ values of 15–19 nM and cellular antiproliferative IC₅₀ values of 99–121 nM in A2780 cells [1]. Procurement of the (R)-enantiomer rather than the racemate ensures stereochemical homogeneity during fragment growing or merging campaigns, where the absolute configuration at the β-amino center may directly influence binding pose as evidenced by co-crystal structures of related 3-aminopyridine amides in complex with NAMPT (PDB 4N9C, 4N9D) [1].

Chiral Amide Library Synthesis for Kinase and GPCR Screening Panels

The compound's primary amine and primary amide functionalities provide two orthogonal reactive handles for parallel library synthesis. The 6-methylpyridine ring offers a privileged scaffold that appears in multiple bioactive chemotypes, including TAM family kinase inhibitors [2] and mGluR5 antagonists where the 6-methyl substituent was shown to be critical for potency [3]. Using the defined (R)-enantiomer eliminates the need for post-synthesis chiral resolution and avoids the 50% material loss inherent in racemic synthesis workflows.

Metabolic Stability Profiling of β-Amino Amide Containing Candidates

The primary amide terminus present in the target compound provides metabolic stability advantages over the corresponding carboxylic acid analog, which is susceptible to Phase II glucuronidation [4]. For programs requiring in vivo pharmacokinetic evaluation, selecting the amide building block from the outset avoids late-stage functional group interconversion and the associated synthetic burden. The defined (R)-stereochemistry also allows unambiguous interpretation of enantioselective metabolism data.

Quote Request

Request a Quote for (3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.